[(Phenylsulfanyl)methyl]boronic acid
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Overview
Description
[(Phenylsulfanyl)methyl]boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenylsulfanyl methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(Phenylsulfanyl)methyl]boronic acid typically involves the reaction of phenylsulfanyl methyl halides with boronic acid derivatives. One common method is the hydroboration of phenylsulfanyl methyl alkenes, followed by oxidation to yield the boronic acid. The reaction conditions often include the use of catalysts such as palladium or platinum complexes to facilitate the hydroboration process .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: [(Phenylsulfanyl)methyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to boranes.
Substitution: The phenylsulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Boronic esters and borates.
Reduction: Boranes.
Substitution: Substituted phenylsulfanyl derivatives.
Scientific Research Applications
[(Phenylsulfanyl)methyl]boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [(Phenylsulfanyl)methyl]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design. The phenylsulfanyl group can also participate in various chemical reactions, enhancing the compound’s versatility .
Comparison with Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the sulfanyl methyl group.
Methylboronic Acid: Contains a methyl group instead of the phenylsulfanyl group.
Formylphenylboronic Acid: Contains a formyl group instead of the sulfanyl methyl group.
Uniqueness: The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
phenylsulfanylmethylboronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO2S/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5,9-10H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSBLQCNOLCFLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CSC1=CC=CC=C1)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00511207 |
Source
|
Record name | [(Phenylsulfanyl)methyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00511207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67975-88-6 |
Source
|
Record name | [(Phenylsulfanyl)methyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00511207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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